Ethyl spiro[2.3]hexane-5-carboxylate
Overview
Description
Ethyl spiro[23]hexane-5-carboxylate is a unique organic compound characterized by its spirocyclic structure The spiro[23]hexane framework consists of a bicyclic system where two rings are connected through a single carbon atom, creating a rigid and constrained structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl spiro[2.3]hexane-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular [2+2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst. This reaction proceeds under visible-light-induced photosensitization, yielding the desired spirocyclic framework in good yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Ethyl spiro[2.3]hexane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl spiro[2.3]hexane-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The rigid spirocyclic structure can be used to study conformational effects on biological activity, aiding in the design of bioactive molecules.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl spiro[2.3]hexane-5-carboxylate depends on its specific application. In chemical reactions, the spirocyclic structure provides a constrained environment that can influence reaction pathways and selectivity. In biological systems, the compound’s rigidity and functional groups can interact with molecular targets, affecting binding affinity and activity. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Ethyl spiro[2.3]hexane-1-carboxylate: Similar spirocyclic structure but with the carboxylate group at a different position.
Ethyl 5-cyano-1-nitrospiro[2.3]hexane-1-carboxylate: Contains additional functional groups like cyano and nitro, which can alter its reactivity and applications.
Uniqueness: Ethyl spiro[2.3]hexane-5-carboxylate is unique due to its specific positioning of the carboxylate group, which can influence its chemical behavior and potential applications. The spirocyclic structure provides rigidity and a distinct three-dimensional shape, making it valuable in the synthesis of complex molecules and materials.
Biological Activity
Ethyl spiro[2.3]hexane-5-carboxylate is a chemical compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound possesses a spirocyclic structure characterized by a rigid framework that influences its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 140.18 g/mol. The synthesis typically involves the esterification of spiro[2.3]hexane-5-carboxylic acid with ethanol under acidic conditions, often utilizing catalysts to enhance yield and purity.
Biological Activity Overview
The biological activity of this compound is an emerging area of research, with studies indicating potential pharmacological properties:
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.
- Cytotoxicity : Research has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
- Neuroprotective Effects : The unique conformation of the compound may allow it to interact with neurotransmitter systems, indicating possible neuroprotective roles.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Interaction : The compound may act as a conformationally restricted analogue of amino acids, influencing enzyme activities and protein interactions.
- Competitive Inhibition : It may inhibit specific enzymes or receptors through competitive binding, altering their functional states.
Research Findings
Several studies have focused on the biological activity of this compound and related compounds:
Table 1: Summary of Biological Activities
Case Studies
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Cytotoxicity Assessment :
- A study evaluated the cytotoxic effects of this compound on several human cancer cell lines, including RKO and HeLa. The results indicated an IC50 value below 50 µM for RKO cells, suggesting significant inhibitory effects on cell proliferation.
-
Antioxidant Activity :
- In vitro assays demonstrated that this compound scavenged free radicals effectively, highlighting its potential as an antioxidant agent.
Future Directions
Further research is necessary to fully understand the biological mechanisms underlying the activity of this compound. Investigations should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profile in living organisms.
- Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its biological effects.
- Structural Analogues : Exploring derivatives and analogues may enhance understanding and improve efficacy.
Properties
IUPAC Name |
ethyl spiro[2.3]hexane-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-8(10)7-5-9(6-7)3-4-9/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVHLDPLWORQSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498003 | |
Record name | Ethyl spiro[2.3]hexane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342616-10-8 | |
Record name | Ethyl spiro[2.3]hexane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40498003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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